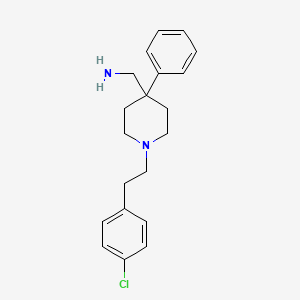
4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a 4-chlorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then subjected to further reactions with 4-chlorophenyl ethyl bromide under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A related compound with a hydroxymethyl group instead of the phenyl and 4-chlorophenyl ethyl groups.
4-(Aminomethyl)piperidine: Another piperidine derivative with an aminomethyl group.
Uniqueness
4-Piperidinemethanamine, 1-(2-(4-chlorophenyl)ethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of both phenyl and 4-chlorophenyl ethyl groups makes it a versatile compound for various research applications.
Properties
CAS No. |
105378-77-6 |
|---|---|
Molecular Formula |
C20H25ClN2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
[1-[2-(4-chlorophenyl)ethyl]-4-phenylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C20H25ClN2/c21-19-8-6-17(7-9-19)10-13-23-14-11-20(16-22,12-15-23)18-4-2-1-3-5-18/h1-9H,10-16,22H2 |
InChI Key |
CELYCUNJOITWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


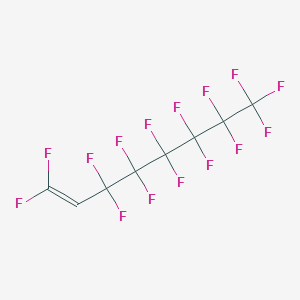
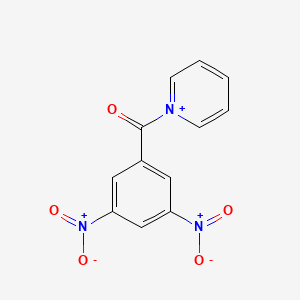
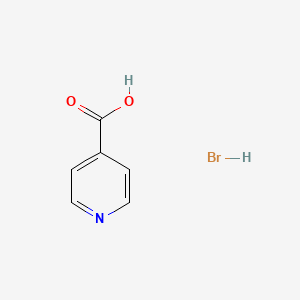
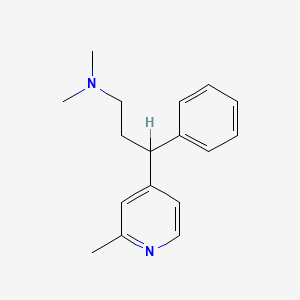
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
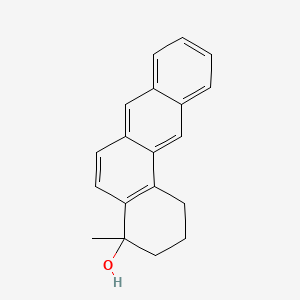

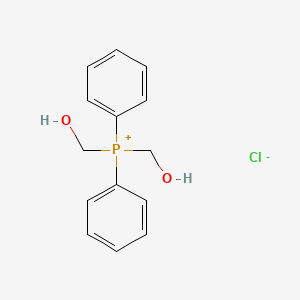

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
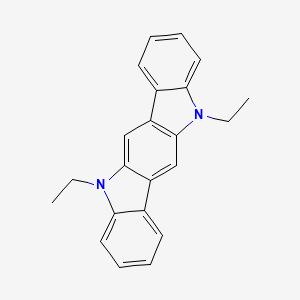
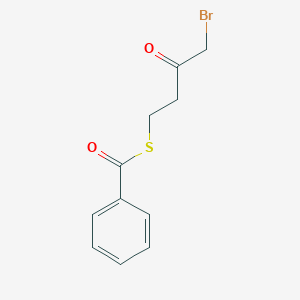
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
